![molecular formula C13H9BrFN3S B5768174 6-bromo-2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5768174.png)
6-bromo-2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine
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Overview
Description
6-bromo-2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a heterocyclic compound that belongs to the class of imidazopyridines.
Mechanism of Action
The mechanism of action of 6-bromo-2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
6-bromo-2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-bromo-2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine in lab experiments is its potential applications in medicinal chemistry, particularly in the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on 6-bromo-2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. Another direction is to explore its potential applications in other areas of medicinal chemistry, such as the development of anti-inflammatory and antioxidant drugs. Additionally, further research is needed to improve the solubility of this compound in water, which could make it easier to work with in lab experiments.
Synthesis Methods
The synthesis of 6-bromo-2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine involves a multistep process. The first step involves the reaction of 2-fluorobenzyl alcohol with thionyl chloride to form 2-fluorobenzyl chloride. The second step involves the reaction of 2-fluorobenzyl chloride with 6-bromo-3H-imidazo[4,5-b]pyridine to form 6-bromo-2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine. The overall yield of this synthesis method is around 50%.
Scientific Research Applications
6-bromo-2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine has shown promising results in scientific research. It has been found to have potential applications in medicinal chemistry, particularly in the development of anticancer drugs. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to have anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
6-bromo-2-[(2-fluorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFN3S/c14-9-5-11-12(16-6-9)18-13(17-11)19-7-8-3-1-2-4-10(8)15/h1-6H,7H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOLPXFRSGURQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(N2)C=C(C=N3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine |
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